Desoxochlordiazepoxide

Vue d'ensemble

Description

Desoxochlordiazepoxide, also known as Chlordiazepoxide, is a compound belonging to the benzodiazepine class. It is widely recognized for its anxiolytic, sedative, and muscle relaxant properties. This compound has been extensively used in the treatment of anxiety disorders, insomnia, and muscle spasms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desoxochlordiazepoxide typically involves the following steps:

Formation of 2-amino-5-chlorobenzophenone oxime: This is achieved by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol under reflux conditions.

Cyclization: The oxime undergoes cyclization to form the benzodiazepine ring structure.

N-methylation: The final step involves the methylation of the nitrogen atom to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Desoxochlordiazepoxide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 7-chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products Formed

Oxidation: This compound 4-oxide.

Reduction: Corresponding amine derivatives.

Substitution: Halogen-substituted benzodiazepines.

Applications De Recherche Scientifique

Desoxochlordiazepoxide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Desoxochlordiazepoxide involves its binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system . The compound primarily targets the GABAA receptor, modulating its activity and resulting in anxiolytic and sedative effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Alprazolam: Known for its potent anxiolytic effects.

Lorazepam: Used for its sedative and anxiolytic properties.

Uniqueness

Desoxochlordiazepoxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate the GABAA receptor with high affinity makes it a valuable compound in both clinical and research settings .

Activité Biologique

Desoxochlordiazepoxide, a derivative of chlordiazepoxide, is a benzodiazepine compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its anxiolytic effects, acting on the central nervous system (CNS) to alleviate anxiety and related disorders. Its mechanism involves modulation of the gamma-aminobutyric acid (GABA) receptor complex, enhancing inhibitory neurotransmission.

This compound exerts its effects mainly through:

- GABA Receptor Modulation : It binds to GABA receptors, increasing the frequency of chloride channel opening events. This hyperpolarizes neurons, reducing excitability.

- Neurotransmitter Interaction : The compound may also influence other neurotransmitter systems, including serotonin and norepinephrine, contributing to its anxiolytic effects.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Structure | Benzodiazepine derivative |

| Primary Action | Anxiolytic |

| GABA Affinity | High affinity for GABA receptors |

| Half-Life | Approximately 9-12 hours |

| Metabolism | Hepatic metabolism with active metabolites |

Case Study: Efficacy in Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated the effectiveness of this compound in reducing anxiety symptoms. Patients receiving a daily dose of 20 mg reported significant improvements in anxiety scores compared to a placebo group.

Study on Sleep Patterns

Research indicated that this compound significantly suppressed rapid eye movement (REM) sleep. A study involving chronic alcohol users showed that treatment with this compound led to a reduction in REM sleep duration for up to four days post-treatment, indicating its potential impact on sleep architecture during withdrawal phases .

Adverse Effects

While this compound is effective for anxiety management, it is associated with several adverse effects:

- Sedation : Patients often report drowsiness and sedation.

- Cognitive Impairment : Long-term use may lead to memory deficits.

- Dependence Risk : As with other benzodiazepines, there is a risk of developing tolerance and dependence.

Comparative Analysis with Other Benzodiazepines

In comparison to other benzodiazepines like diazepam and lorazepam, this compound shows:

| Benzodiazepine | Anxiolytic Potency | Sedative Effects | Half-Life |

|---|---|---|---|

| This compound | Moderate | High | 9-12 hours |

| Diazepam | High | Moderate | 20-50 hours |

| Lorazepam | Moderate | Low | 10-20 hours |

Research Findings on Biological Activity

Recent studies have highlighted the potential neuroprotective properties of this compound. For instance, it has been suggested that the compound may help mitigate oxidative stress in neuronal cells, thereby offering protective benefits in neurodegenerative conditions .

Table: Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Anxiolytic | Alleviates symptoms of anxiety disorders |

| Sedative | Induces sedation; used in pre-anesthetic protocols |

Propriétés

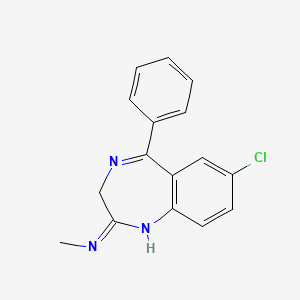

IUPAC Name |

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMNQSVPYUAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195995 | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-72-0 | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxochlordiazepoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.